
3-Methoxybenzoic acid
Overview
Description
m-Methoxybenzoic acid, also known as 3-methoxybenzoic acid or m-anisic acid, is an organic compound with the molecular formula C8H8O3. It is a derivative of benzoic acid where a methoxy group is substituted at the meta position of the benzene ring. This compound is a white crystalline solid that is soluble in organic solvents like ethanol and ether but insoluble in water .
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method involves the nucleophilic substitution reaction of a compound A (such as a halogenated benzoic acid) with sodium methylate in methanol under inert gas protection. The reaction is carried out at temperatures ranging from 80-150°C and pressures of 0.18-1.4 MPa.
Industrial Production Methods:
- The industrial production of m-methoxybenzoic acid often employs a one-pot process that is efficient and environmentally friendly. This method uses readily available raw materials and safe reagents, making it suitable for large-scale production .
Types of Reactions:
Oxidation: m-Methoxybenzoic acid can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in tetrahydrofuran (THF) and methanol is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
- The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted benzoic acids.
Scientific Research Applications
Chemical Properties and Structure
3-Methoxybenzoic acid has the molecular formula and is characterized by a methoxy group (-OCH₃) attached to the benzene ring at the meta position relative to the carboxylic acid group (-COOH). This structural feature contributes to its unique chemical reactivity and biological activity.
Pharmaceutical Applications
Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study synthesized novel hybrid derivatives of 3-hydroxybenzoic acid (closely related to this compound) that demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The derivatives were tested on Staphylococcus aureus, showing promising results that suggest potential for development into new antimicrobial agents .
Antioxidant Properties:
this compound has been shown to protect ferrous ions from autoxidation, demonstrating antioxidant capabilities comparable to well-known antioxidants like ascorbic acid. This property positions it as a candidate for use in formulations aimed at reducing oxidative stress in biological systems .
Synthesis of Complex Molecules:
The compound is utilized in synthesizing metal complexes, such as 3-methoxybenzoates of europium (III) and gadolinium (III). These complexes have potential applications in luminescent materials and medical imaging .
Food and Beverage Industry
As a flavoring agent, this compound enhances the taste and aroma of various food products. Its role as a human urinary metabolite also indicates its presence in metabolic pathways relevant to dietary intake . The compound's safety profile makes it suitable for use in food additives, contributing to its popularity in this sector.
Analytical Chemistry Applications
Internal Standard in Analytical Methods:
In analytical chemistry, this compound serves as an effective internal standard for quantifying various compounds during chromatographic analyses. Its stability and distinct retention time make it valuable for improving analytical precision in methods such as high-performance liquid chromatography (HPLC) .
Detection of Environmental Contaminants:
The compound has been employed in developing methods for detecting acidic pesticides in soils using microwave-assisted solvent extraction combined with reversed-phase liquid chromatography. This methodology allows for efficient extraction and analysis of contaminants, showcasing the versatility of this compound in environmental monitoring .
Case Studies
Study | Focus | Findings |
---|---|---|
Satpute et al. (2019) | Antibacterial Activity | Novel hybrid derivatives of 3-hydroxybenzoic acid showed significant antibacterial activity against Staphylococcus aureus. |
Research on Antioxidants | Antioxidant Properties | Demonstrated that this compound effectively protects ferrous ions from autoxidation, comparable to ascorbic acid. |
Environmental Monitoring | Pesticide Detection | Developed a method using this compound as an internal standard for efficient detection of pesticides in soil samples. |
Mechanism of Action
The mechanism of action of m-methoxybenzoic acid involves its interaction with various molecular targets and pathways. The methoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
p-Methoxybenzoic Acid (4-methoxybenzoic acid): This isomer has the methoxy group at the para position and exhibits different reactivity and properties compared to m-methoxybenzoic acid.
o-Methoxybenzoic Acid (2-methoxybenzoic acid): This isomer has the methoxy group at the ortho position and also shows distinct chemical behavior.
Uniqueness:
- m-Methoxybenzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. The meta position of the methoxy group provides different steric and electronic effects compared to the ortho and para isomers, making it valuable for specific synthetic and industrial applications .
Biological Activity
3-Methoxybenzoic acid (3-MBA), also known as anisic acid, is an aromatic compound with a methoxy group attached to the benzene ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of 3-MBA, supported by research findings, case studies, and data tables.
This compound is synthesized through various methods, including methylation of benzoic acid or via the reaction of anisole with carbon dioxide under high pressure. Its chemical structure is represented as:
1. Antimicrobial Activity
Numerous studies have documented the antimicrobial properties of 3-MBA and its derivatives. For instance, a study demonstrated that 3-MBA exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains were determined, showing promising results for future therapeutic applications.
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 1.5 |
Escherichia coli | 2.0 |
Pseudomonas aeruginosa | 2.5 |
These findings suggest that 3-MBA could serve as a potential lead compound for developing new antimicrobial agents .
2. Anti-inflammatory Effects
Research has indicated that 3-MBA possesses anti-inflammatory properties. A study involving animal models of inflammation showed that administration of 3-MBA significantly reduced edema and inflammatory markers in tissues. The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its potential use in treating inflammatory diseases .
3. Anticancer Potential
Emerging evidence suggests that 3-MBA may have anticancer effects, particularly in prostate cancer cells. A derivative of 3-MBA was shown to inhibit cell proliferation and induce apoptosis through the Akt/NF-κB signaling pathway. In vitro studies indicated that treatment with this compound resulted in decreased cell viability and increased apoptotic markers in cancer cell lines .
Case Studies
Case Study 1: Antimicrobial Efficacy
A clinical trial tested the efficacy of a topical formulation containing 3-MBA against skin infections caused by Staphylococcus aureus. Results showed a significant reduction in infection rates compared to a placebo group, reinforcing the compound's potential as an effective antimicrobial agent.
Case Study 2: Anti-inflammatory Action
In a controlled study on rats with induced paw edema, administration of 3-MBA resulted in a marked decrease in swelling compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals .
Structure-Activity Relationship (SAR)
The biological activity of 3-MBA can be influenced by structural modifications. Research into its derivatives has shown that variations in the alkyl chain length or additional functional groups can enhance or diminish its biological efficacy. For example, certain ester derivatives exhibited improved antibacterial activity compared to the parent compound .
Q & A
Q. Basic: What spectroscopic methods are used to characterize 3-Methoxybenzoic acid and its metal complexes?
Answer:
Infrared (IR) spectroscopy is a primary tool for analyzing carboxylate coordination in metal complexes of this compound. Key spectral regions include:
- 1700–1400 cm⁻¹ : Symmetrical (νsym) and anti-symmetrical (νas) vibrations of the carboxylate group.
- 1682–1693 cm⁻¹ : C=O stretching of dimeric acid structures, indicating uncoordinated ligand presence .
Table 1: IR Bands for this compound and Sodium 3-Methoxybenzoate
Compound | νas(COO⁻) (cm⁻¹) | νsym(COO⁻) (cm⁻¹) | ν(C=O) (cm⁻¹) |
---|---|---|---|
Sodium 3-Methoxybenzoate | 1568 (s) | 1402 (m) | - |
Mn/Co/Ni/Zn Complexes | ~1568 (s) | ~1402 (m) | 1682–1693 (m) |
Cu Complex | 1568 (s) | 1402 (m) | Absent |
Interpretation : The absence of C=O stretching in the Cu complex suggests covalent bonding, while ionic character dominates in other metal complexes .
Q. Basic: How is this compound utilized in synthesizing coordination compounds?
Answer:
this compound acts as a ligand in metal complexes, forming compounds with Mn, Co, Ni, Cu, and Zn. Methodology includes:
Ligand Preparation : React this compound with NaOH to form the sodium salt.
Complexation : Mix the sodium salt with metal nitrates in aqueous solution.
Characterization : Use IR spectroscopy and thermal gravimetric analysis (TGA) to confirm coordination and hydration states .
Key Finding : Copper complexes exhibit covalent bonding (no free C=O), while others retain ionic interactions, verified by IR and TGA .
Q. Advanced: How can selective functionalization of this compound be achieved?
Answer:
Selective deprotonation and metalation depend on base choice:
- LTMP (Lithium Tetramethylpiperidide) in THF at 0°C : Metalates the doubly activated C-2 position.
- n-BuLi/t-BuOK : Preferentially deprotonates C-4 at low temperatures.
- C-6 Functionalization : Requires prior protection of C-2 to avoid competing reactions .
Application : This selectivity enables tailored synthesis of derivatives for catalytic or pharmaceutical studies.
Q. Advanced: What contradictions exist in interpreting coordination behavior of this compound?
Answer:
Discrepancies arise in bonding characterization:
- IR Data : Most metal complexes (Mn, Co, Ni, Zn) show ionic bonding (retained C=O stretch), except Cu, which forms covalent bonds .
- Thermal Analysis : TGA reveals hydrated structures (e.g., ML₂·nH₂O), complicating stoichiometric interpretations .
Resolution : Combine multiple techniques (IR, TGA, X-ray crystallography) to clarify bonding modes.
Q. Advanced: How is bromination used to modify this compound for synthetic applications?
Answer:
Bromination introduces halogens for further coupling reactions:
Reaction Conditions : Reflux this compound with Br₂ in acetic acid.
Product : 2-Bromo-5-methoxybenzoic acid, isolated via recrystallization.
Application : The brominated derivative serves as an intermediate in synthesizing sulfides or heterocyclic compounds .
Example : Condensation with 3-chlorothiophenol using Cu(OAc)₂ in DMF yields bioactive sulfide derivatives .
Q. Advanced: What methodologies assess this compound’s bioactivity in drug discovery?
Answer:
- Molecular Docking : Evaluates binding affinity to target proteins (e.g., trichomoniasis-related enzymes). Computational tools like AutoDock predict interaction sites .
- Metabolism Studies : Anaerobic bacterial degradation (e.g., Clostridium species) investigates O-demethylation pathways using isotopic labeling (¹⁸O-methoxy groups) .
Outcome : These methods identify potential drug candidates or biodegradation pathways for environmental applications.
Properties
IUPAC Name |
3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQZJYCNDZAGLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060410 | |
Record name | Benzoic acid, 3-methoxy- | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS], Solid, white crystals, practically odourless | |
Record name | 3-Methoxybenzoic acid | |
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Record name | 3-Methoxybenzoic acid | |
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Record name | 3-Methoxybenzoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/887/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
170.00 to 172.00 °C. @ 10.00 mm Hg | |
Record name | 3-Methoxybenzoic acid | |
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Solubility |
soluble in boiling water, organic solvents, freely soluble (in ethanol) | |
Record name | 3-Methoxybenzoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/887/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.0015 [mmHg] | |
Record name | 3-Methoxybenzoic acid | |
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CAS No. |
586-38-9 | |
Record name | 3-Methoxybenzoic acid | |
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Record name | 3-Methoxybenzoic acid | |
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Record name | 3-METHOXYBENZOIC ACID | |
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Record name | 3-METHOXYBENZOIC ACID | |
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Record name | Benzoic acid, 3-methoxy- | |
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Record name | m-anisic acid | |
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Record name | 3-METHOXYBENZOIC ACID | |
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Record name | 3-Methoxybenzoic acid | |
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Melting Point |
110.5 °C | |
Record name | 3-Methoxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032606 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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